

# Technical Guide: 2-((Trimethylsilyl)ethynyl)aniline (CAS No. 103529-16-4)

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## Compound of Interest

Compound Name: 2-((Trimethylsilyl)ethynyl)aniline

Cat. No.: B017908

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## Abstract

This technical guide provides a comprehensive overview of **2-((Trimethylsilyl)ethynyl)aniline**, a key chemical intermediate in organic synthesis. The document details its physicochemical properties, outlines a standard synthesis protocol, and explores its applications in the development of novel pharmaceuticals and functional materials. Emphasis is placed on providing structured data and detailed experimental methodologies to support laboratory research and development.

## Physicochemical Properties

**2-((Trimethylsilyl)ethynyl)aniline** is a colorless to yellow liquid at room temperature.<sup>[1]</sup> Its core structure features an aniline ring substituted at the ortho position with a trimethylsilyl-protected ethynyl group, making it a valuable and versatile building block in cross-coupling reactions. The quantitative physicochemical properties are summarized in the table below.

Property	Value	Reference
CAS Number	103529-16-4	[2][3]
Molecular Formula	C <sub>11</sub> H <sub>15</sub> NSi	[4]
Molecular Weight	189.33 g/mol	[2][3][4]
Boiling Point	120 °C at 0.1 mmHg	[2][3]
Density	0.94 g/mL at 25 °C	[1][2][3]
Refractive Index (n <sub>20/D</sub> )	1.564	[2][3]
Flash Point	110 °C (230 °F) - closed cup	[2][5]

## Synthesis and Mechanism

The primary route for synthesizing **2-((Trimethylsilyl)ethynyl)aniline** is through a Sonogashira cross-coupling reaction.[6] This well-established palladium- and copper-cocatalyzed reaction forms a carbon-carbon bond between a terminal alkyne (trimethylsilylacetylene) and an aryl halide (an ortho-substituted haloaniline).[7][8] A common starting material is 2-iodoaniline or 2-bromoaniline.

An alternative approach involves the palladium-catalyzed reaction between 2-bromonitrobenzene and trimethylsilylacetylene, followed by the reduction of the nitro group to an amine.[5][6][9]

## General Sonogashira Coupling Mechanism

The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

- Palladium Cycle:
  - Oxidative Addition: The Pd(0) catalyst reacts with the aryl halide (e.g., 2-iodoaniline) to form a Pd(II) complex.
  - Transmetalation: The copper(I) acetylide, formed in the copper cycle, transfers the acetylide group to the Pd(II) complex.

- Reductive Elimination: The final product is formed, and the Pd(0) catalyst is regenerated.
- Copper Cycle:
  - A base (typically an amine like triethylamine) deprotonates the terminal alkyne (trimethylsilylacetylene).
  - The resulting acetylide anion reacts with a Cu(I) salt (e.g., CuI) to form a copper(I) acetylide intermediate, which then participates in the transmetalation step.[8]

## Experimental Protocol: Sonogashira Coupling

This protocol describes a general laboratory-scale synthesis of **2-((trimethylsilyl)ethynyl)aniline** from 2-iodoaniline and trimethylsilylacetylene.

Materials:

- 2-Iodoaniline
- Trimethylsilylacetylene (TMSA)
- Bis(triphenylphosphine)palladium(II) dichloride ( $\text{PdCl}_2(\text{PPh}_3)_2$ )
- Copper(I) iodide (CuI)
- Triethylamine (TEA), anhydrous
- Tetrahydrofuran (THF), anhydrous
- Standard inert atmosphere glassware (e.g., Schlenk flask)

Procedure:

- To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-iodoaniline (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq), and copper(I) iodide (0.05-0.10 eq).
- Add anhydrous triethylamine (2.0-3.0 eq) and anhydrous THF to the flask to dissolve the reagents.

- Stir the mixture at room temperature for 15-20 minutes to ensure catalyst activation.
- Slowly add trimethylsilylacetylene (1.2-1.5 eq) to the reaction mixture via syringe.
- Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor its progress using Thin Layer Chromatography (TLC).
- Upon completion, dilute the mixture with diethyl ether and filter it through a pad of Celite® to remove the catalyst residues.
- Wash the filtrate with saturated aqueous ammonium chloride, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford pure **2-((trimethylsilyl)ethynyl)aniline**.

## Applications in Research and Drug Development

**2-((Trimethylsilyl)ethynyl)aniline** serves as a crucial intermediate in the synthesis of a variety of complex organic molecules. The presence of the reactive amine and the protected alkyne allows for sequential, regioselective functionalization.

Key applications include:

- **Synthesis of Heterocycles:** It is a precursor for synthesizing quinolines, indoles, and other condensed heteroaromatic ring systems, which are common scaffolds in pharmaceuticals.<sup>[5][9]</sup>
- **Development of Biologically Active Compounds:** The compound has been utilized in the synthesis of:
  - N-(2-trimethylsilylethynylphenyl)methanesulfonamide.<sup>[5][6][9]</sup>
  - 8-(2-((trimethylsilyl)ethynyl)phenylamino)-7H-naphtho[1,8-bc]acridin-7-one.<sup>[5][6][9]</sup>
  - 2-phenyl-4-alkoxy quinolines.<sup>[5][6][9]</sup>

- **Functional Materials:** Thiophene derivatives, structurally related to this compound, are used in the development of materials with specific electronic and optical properties.

## Spectroscopic Data

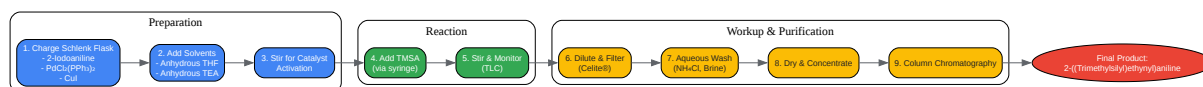
Detailed spectral data such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectra are typically confirmed by purchasers from commercial suppliers. While raw spectra are not publicly available in comprehensive databases, the expected characteristic signals can be predicted based on the molecular structure.

Spectroscopy	Expected Characteristic Signals
$^1\text{H}$ NMR	~7.3-6.6 ppm: Multiplets corresponding to the 4 aromatic protons. ~4.0 ppm: Broad singlet for the 2 amine ( $-\text{NH}_2$ ) protons. ~0.25 ppm: Singlet for the 9 protons of the trimethylsilyl ( $-\text{Si}(\text{CH}_3)_3$ ) group.
$^{13}\text{C}$ NMR	~148 ppm: Carbon attached to the amine group. ~132-115 ppm: Signals for the other aromatic carbons. ~110 ppm: Carbon attached to the alkyne. ~105 ppm & ~95 ppm: Two signals for the alkyne carbons. ~0 ppm: Signal for the methyl carbons of the trimethylsilyl group.
FT-IR ( $\text{cm}^{-1}$ )	~3450 & ~3360: Two bands for the N-H stretching of the primary amine. ~2150: $\text{C}\equiv\text{C}$ stretching of the alkyne. ~1250 & ~840: Si-C stretching.
Mass Spec (EI)	$m/z$ 189: Molecular ion ( $\text{M}^+$ ). $m/z$ 174: Fragment corresponding to the loss of a methyl group ( $[\text{M}-\text{CH}_3]^+$ ).

## Mandatory Visualizations

### Synthesis Workflow Diagram

The following diagram illustrates the experimental workflow for the Sonogashira coupling synthesis of **2-((Trimethylsilyl)ethynyl)aniline**.



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Caption: Experimental workflow for the synthesis of **2-((Trimethylsilyl)ethynyl)aniline**.

## Safety Information

**2-((Trimethylsilyl)ethynyl)aniline** is a chemical that requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.

Hazard Information	Details
GHS Pictogram	Exclamation Mark (GHS07)
Signal Word	Warning
Hazard Statements	H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements	P261, P264, P271, P280, P302+P352, P305+P351+P338
Target Organs	Respiratory system
Storage Class	10 - Combustible liquids

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